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Foundational

An In-depth Technical Guide to the Predicted Biological Activity of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted biological activity of the novel compound 1,1-Difluoro-2-(4-fluorophenyl)pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel compound 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine. While direct empirical data on this specific molecule is not extensively available in current literature, this document synthesizes information on its close structural analog, 4-fluoroamphetamine (4-FA), and explores the well-established principles of medicinal chemistry related to gem-difluoro substitutions. By examining the known pharmacology of 4-FA, a psychoactive substance with known effects on monoamine systems, we extrapolate the potential biological profile of its 1,1-difluoro counterpart. This guide is intended to serve as a foundational resource for researchers interested in the prospective pharmacological and toxicological properties of this compound, and to provide a roadmap for its future investigation.

Introduction: A Novel Fluorinated Amphetamine Analog

1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine is a synthetic compound belonging to the substituted amphetamine class. Its structure is characterized by a 4-fluorophenyl ring attached to a propane backbone, with an amine group at the 2-position and, critically, a gem-difluoro group at the 1-position. This gem-difluoro moiety represents a significant structural deviation from the well-studied psychoactive substance, 4-fluoroamphetamine (4-FA), which is chemically known as 1-(4-fluorophenyl)propan-2-amine.[1][2][3][4] The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and receptor binding affinity.[5][6] The presence of the 1,1-difluoro group is therefore expected to impart unique pharmacological and pharmacokinetic characteristics to the molecule, distinguishing it from 4-FA.

This guide will first provide an overview of the known biological activity of 4-FA as a basis for comparison. Subsequently, it will delve into the predicted impact of the 1,1-difluoro substitution on the molecule's mechanism of action, pharmacokinetics, and potential therapeutic applications, as well as its toxicological profile. Finally, a hypothetical experimental workflow for the comprehensive evaluation of this novel compound will be proposed.

The Precedent: Biological Activity of 4-Fluoroamphetamine (4-FA)

4-FA is a psychoactive substance that acts as a releasing agent and reuptake inhibitor of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[1][2][7] Its effects are generally described as a hybrid between those of traditional amphetamines and entactogens like MDMA, producing stimulant and mild euphoric effects.[1][8]

Mechanism of Action

The primary mechanism of action of 4-FA involves its interaction with monoamine transporters. It is a more potent releaser of serotonin compared to amphetamine, though its effects on the dopaminergic system are stronger than its effects on the serotonergic system.[8] This dual action on both dopamine and serotonin pathways is believed to underlie its unique psychoactive profile.[2]

Pharmacological Effects

Users of 4-FA report increased energy, euphoria, and sociability.[1] Pharmacological studies have demonstrated that 4-FA administration leads to acute elevations in blood pressure and heart rate.[1] From a neurocognitive perspective, it has been shown to enhance performance on attention and memory tasks in controlled settings.[8]

Toxicity and Safety Profile

The use of 4-FA is associated with a range of adverse effects, including agitation, anxiety, severe headaches, and cardiovascular strain.[1] Due to its potential for abuse and the associated health risks, 4-FA has been placed under international control and is listed as a Schedule I substance in the United States.[1][2]

The Unknown: Predicted Biological Activity of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine

The introduction of a gem-difluoro group at the 1-position of the propane chain is a significant structural modification that is likely to alter the biological activity of the parent compound, 4-FA. The following sections outline the predicted changes based on established principles of medicinal chemistry.

Predicted Mechanism of Action

The core amphetamine scaffold responsible for interacting with monoamine transporters remains intact. Therefore, it is highly probable that 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine will also function as a monoamine releasing agent and/or reuptake inhibitor. However, the electron-withdrawing nature of the two fluorine atoms could influence the basicity of the amine group and the overall electronic distribution of the molecule, potentially altering its affinity and selectivity for dopamine, serotonin, and norepinephrine transporters.

The gem-difluoro group is a known bioisostere for a carbonyl or hydroxyl group and can influence molecular conformation.[9] This conformational restriction could lead to a more specific interaction with its biological targets, potentially resulting in a different pharmacological profile compared to 4-FA.

Predicted_Mechanism_of_Action cluster_Compound 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine cluster_Transporters Monoamine Transporters cluster_Effects Predicted Cellular Effects Compound Compound DAT Dopamine Transporter (DAT) Compound->DAT Binds to SERT Serotonin Transporter (SERT) Compound->SERT Binds to NET Norepinephrine Transporter (NET) Compound->NET Binds to Release Increased Monoamine Release DAT->Release Modulates Reuptake Inhibition of Monoamine Reuptake DAT->Reuptake Modulates SERT->Release Modulates SERT->Reuptake Modulates NET->Release Modulates NET->Reuptake Modulates

Caption: Predicted interaction of the compound with monoamine transporters.

Predicted Pharmacokinetic Profile

The introduction of fluorine atoms often enhances metabolic stability by blocking sites of oxidative metabolism.[5] The 1-position of the propane chain in amphetamine analogs is susceptible to metabolism. The presence of the gem-difluoro group at this position is likely to significantly hinder metabolic degradation, potentially leading to a longer half-life and increased bioavailability compared to 4-FA.

Table 1: Predicted Pharmacokinetic Parameters

Parameter4-Fluoroamphetamine (4-FA)1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine (Predicted)Rationale for Prediction
Metabolic Stability ModerateHighGem-difluoro group blocks oxidative metabolism at the 1-position.
Half-life (t½) ~10-12 hoursLongerReduced metabolic clearance.
Bioavailability HighPotentially HigherReduced first-pass metabolism.
Lipophilicity (LogP) ~2.0HigherAddition of two fluorine atoms increases lipophilicity.
Potential Therapeutic Applications

Given its predicted activity as a monoamine modulator, 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine could be investigated for therapeutic applications similar to other central nervous system stimulants.[10] A patent for fluorine-substituted amphetamines suggests potential use in treating neurological diseases like Parkinson's disease.[11] If the compound exhibits a more favorable selectivity profile and reduced side effects compared to existing stimulants, it could be a candidate for conditions such as:

  • Attention-Deficit/Hyperactivity Disorder (ADHD): By modulating dopamine and norepinephrine levels.

  • Narcolepsy: As a wakefulness-promoting agent.

  • Depression: If it possesses significant serotonergic activity.

It is crucial to emphasize that these are speculative applications that would require extensive preclinical and clinical evaluation.

Proposed Experimental Workflow for Biological Evaluation

A systematic and rigorous evaluation is necessary to determine the actual biological activity of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine. The following experimental workflow is proposed:

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Characterization cluster_tox Safety Profiling A Synthesis and Purification B In Vitro Assays A->B C In Vivo Studies B->C B1 Receptor Binding Assays (DAT, SERT, NET) D Toxicology and Safety Assessment C->D C1 Pharmacokinetic Studies (Rodents) D1 Acute and Chronic Toxicity B2 Monoamine Release Assays B3 Reuptake Inhibition Assays B4 Metabolic Stability Assays (Microsomes, Hepatocytes) C2 Behavioral Pharmacology (Locomotor activity, Drug discrimination) C3 Microdialysis Studies (Neurotransmitter levels) D2 Cardiovascular Safety D3 Abuse Liability Studies

Caption: A proposed workflow for the biological evaluation of the compound.

Step-by-Step Protocol: In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Materials:

  • Cell membranes prepared from cells expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Test compound: 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine.

  • Non-specific binding control (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).

  • Assay buffer.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound.

  • Incubate at room temperature for a specified time to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound radioligand using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki (inhibition constant) for the test compound at each transporter.

Conclusion and Future Directions

1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine represents a novel and unexplored molecule with the potential for unique biological activity. Based on its structural similarity to 4-FA and the known effects of gem-difluorination, it is predicted to be a metabolically stable monoamine modulator. However, its precise pharmacological profile, including its selectivity for monoamine transporters and its overall central nervous system effects, remains to be determined. The proposed experimental workflow provides a clear path for the systematic investigation of this compound. Further research is warranted to elucidate its potential as a therapeutic agent and to fully characterize its safety profile.

References

  • Vertex AI Search. (2024). 4-Fluoroamphetamine.
  • Rothman, R. B., et al. (2005). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1362–1372.
  • Caccia, S., et al. (1979). Action of some fluorinated amphetamine-like compounds on the synaptosomal uptake of neurotransmitters. Biochemical Pharmacology, 28(7), 1133-1135.
  • Barros, H. M., & Leite, J. R. (1985). Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse.
  • Sgrignani, J., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC. Journal of Medicinal Chemistry, 64(15), 11463–11488.
  • PubChem. (n.d.). 4-Fluoroamphetamine hydrochloride. Retrieved from [Link]

  • Expert Committee on Drug Dependence. (2016). 4-Fluoroamphetamine.
  • Konno, T., et al. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 99, 113-124.
  • Vertex AI Search. (2024). 2-Fluoroamphetamine.
  • PubChem. (n.d.). (+-)-p-Fluoroamphetamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Rábai, J., et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 246–279.
  • Kovar, K. A., & Schmidt, W. J. (2010). U.S.
  • Reddy, V. P. (2015).
  • Brandt, S. D., & King, L. A. (2013). 4-Fluoroamphetamine (4-FA) Critical Review Report. LJMU Research Online.
  • Grygorenko, O. O., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Wikipedia. (n.d.). 4-Fluoroamphetamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Amphetamine. Retrieved from [Link]

  • Dolbier, W. R. (2012). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.
  • Ramaekers, J. G., et al. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in Pharmacology, 9, 743.

Sources

Exploratory

Structural Dynamics & Conformational Analysis: 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine

[1] Executive Summary This technical guide analyzes the structural and conformational properties of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine , a specialized -difluoroamine scaffold.[1] This molecule represents a cri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide analyzes the structural and conformational properties of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine , a specialized


-difluoroamine scaffold.[1] This molecule represents a critical intersection of bioisosterism and physicochemical tuning in medicinal chemistry.[1] By introducing a gem-difluoromethyl (

) group adjacent to a quaternary amine center, the structure exhibits a dramatic depression in basicity (pKa modulation) and unique conformational locking via the fluorine gauche effect . These features are highly relevant for researchers optimizing central nervous system (CNS) penetrants, where traditional amine basicity often leads to phospholipidosis or poor blood-brain barrier (BBB) permeability.[1]

Molecular Architecture & Electronic Properties

Structural Deconstruction

The molecule consists of a propane backbone substituted at the C2 position, creating a crowded quaternary center.

  • Core Scaffold: Propan-2-amine.[1][2]

  • C1 Substitution: Gem-difluoro group (

    
    ).[1]
    
  • C2 Substitution: Methyl group (

    
    ), Amine (
    
    
    
    ), and a 4-Fluorophenyl ring.[1]
  • Chirality: The C2 carbon is a stereogenic center. The presence of four distinct groups (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) implies the existence of
    
    
    and
    
    
    enantiomers, which will likely exhibit distinct binding affinities and metabolic profiles.
The Fluorine Effect on Basicity (pKa)

The most significant physicochemical alteration in this molecule, compared to its non-fluorinated analog (phentermine or


-methylphenethylamine), is the modulation of amine basicity.[3]
  • Mechanism: The strong electron-withdrawing inductive effect (

    
    ) of the 
    
    
    
    -fluorine atoms pulls electron density through the
    
    
    -framework, destabilizing the protonated ammonium species (
    
    
    ).[1]
  • Quantitative Impact: A typical

    
    -tertiary amine has a pKa 
    
    
    
    10.5.[1]
    • Monofluorination (

      
      -F) lowers pKa by ~1.5 units.[1]
      
    • Gem-difluorination (

      
      ) typically lowers the pKa by 3.0–3.5 units.[1]
      
    • Predicted pKa:

      
       6.8 – 7.3.[1]
      
  • Therapeutic Consequence: At physiological pH (7.4), a significant fraction of the molecule exists in the neutral, uncharged state. This drastically increases passive diffusion across the BBB compared to classical amphetamines, which are >99% protonated at physiological pH.

Conformational Landscape: The Gauche Effect[4][5][6]

The conformational dynamics of 1,1-difluoro-2-(4-fluorophenyl)propan-2-amine are governed by the rotation around the C1-C2 bond.[1] Unlike non-fluorinated alkanes where steric repulsion dominates (favoring anti conformations), this system is driven by stereoelectronic interactions known as the fluorine gauche effect .

Stereoelectronic Drivers
  • Electrostatic Gauche Effect (Protonated State): In the protonated form (

    
    ), the positively charged nitrogen and the electronegative fluorine atoms (
    
    
    
    ) experience a strong Coulombic attraction. This stabilizes the gauche conformer where the C-F and C-N bonds are at a 60° dihedral angle.
  • Hyperconjugation (

    
    ):  Electron density from the C2-H bonds (or C-C bonds in this quaternary system) donates into the low-lying 
    
    
    
    antibonding orbital of the C-F bond.[1][4]
  • Intramolecular Hydrogen Bonding: In the neutral state, a weak intramolecular hydrogen bond (

    
    ) can further stabilize the gauche conformation, locking the amine lone pair in a specific vector relative to the phenyl ring.
    
Rotational Energy Profile (Visualization)

The following diagram illustrates the theoretical conformational equilibrium, highlighting the stabilization of the gauche rotamer.

Conformation Start Free Rotation (C1-C2 Bond) Anti Anti Conformer (Sterically Favored?) Start->Anti Steric Repulsion Gauche Gauche Conformer (Stereoelectronically Favored) Start->Gauche Electronic Effects Result Dominant Population: Gauche Rotamer (>80%) Anti->Result Minor Contributor Interaction1 Electrostatic Attraction (NH3+ ... F-) Gauche->Interaction1 Interaction2 H-Bonding (N-H ... F) Gauche->Interaction2 Interaction3 Hyperconjugation (σC-C -> σ*C-F) Gauche->Interaction3 Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Stereoelectronic forces drive the equilibrium toward the gauche conformer, overcoming steric bulk.

Analytical Characterization Protocols

To validate the structure and conformation, the following self-validating analytical workflow is recommended.

NMR Spectroscopy ( and )

The magnetic non-equivalence of the geminal fluorines is the primary diagnostic tool.

ParameterObservationCausality

NMR Signal
AB Quartet (or two distinct multiplets)The C2 chiral center makes the two C1 fluorines diastereotopic .[1] They are chemically non-equivalent.[1]

Coupling
Large (~250-300 Hz)Typical for geminal fluorines in a chiral environment.[1]

Coupling
Variable (depends on rotamer)The coupling between the C1-H proton and the C1-Fluorines provides information on the H-C-C-F dihedral angle.

NMR (C1-H)
Triplet of doublets (or complex multiplet)Splits due to two F atoms (

) and potentially long-range coupling.[1]
X-Ray Crystallography (Salt Formation)

Due to the oily nature of many free-base fluoroamines, crystallization as a hydrochloride or tartrate salt is required.[1]

  • Protocol: Dissolve free base in anhydrous ether; add 1.0 eq of 2M HCl in diethyl ether. Filter the precipitate.

  • Target Data: Measure the

    
     torsion angle. A value near 
    
    
    
    confirms the gauche effect in the solid state.

Synthesis & Retrosynthetic Logic

Accessing this quaternary, fluorinated scaffold requires bypassing the instability of


-fluoro-carbanions.[1] The most robust route utilizes nucleophilic difluoromethylation of a ketimine.

Synthesis Precursor 4-Fluoroacetophenone Intermediate1 Ketimine / Sulfinamide (Chiral Auxiliary) Precursor->Intermediate1 Condensation (Ti(OEt)4) Product 1,1-Difluoro-2-(4-fluorophenyl) propan-2-amine Intermediate1->Product Nucleophilic Addition (Stereoselective) Reagent TMS-CF2H + Base (Difluoromethyl Source) Reagent->Product Reagent

Caption: Nucleophilic difluoromethylation strategy avoids unstable intermediates.

Step-by-Step Protocol (Conceptual):

  • Imine Formation: Condense 4'-fluoroacetophenone with (R)-tert-butanesulfinamide using Ti(OEt)

    
     in THF to form the chiral sulfinimine.
    
  • Difluoromethylation: Treat the sulfinimine with (difluoromethyl)trimethylsilane (

    
    ) and a Lewis base initiator (e.g., TBAT) at -78°C.[1] This installs the 
    
    
    
    group.
  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding the chiral amine salt.

Pharmacophore Implications[7]

Metabolic Stability

The 4-fluorophenyl group blocks para-hydroxylation (a major metabolic route for phenyl-alkylamines).[1] The


-difluoro group blocks metabolic deamination by inhibiting the abstraction of the 

-proton (though in this molecule, the

-position is quaternary and has no proton, rendering it inherently resistant to MAO-mediated oxidation).[1]
Lipophilicity & BBB Permeability
  • LogP: The addition of three fluorine atoms increases lipophilicity compared to the parent amine.

  • LogD (7.4): Because the pKa is lowered to ~7.0, the concentration of neutral species at physiological pH is high.

    • Result: High LogD

      
      
      
      
      
      Excellent passive diffusion across the blood-brain barrier.[1]

References

  • pKa Modulation by Fluorine

    • Title: Rapid, General Access to Chiral

      
      -Fluoroamines and 
      
      
      
      -Difluoroamines via Organocatalysis.[1][3]
    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • The Fluorine Gauche Effect

    • Title: Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation.[1][5]

    • Source: ACS Publications (Journal of Physical Chemistry A).[1]

    • URL:[Link][1]

  • Conform

    
    -Difluoroamines: 
    
    • Title: Conformational analysis of 2,2-difluoroethylamine hydrochloride.
    • Source: Beilstein Journal of Organic Chemistry.[1]

    • URL:[Link][1]

  • Synthesis via Difluoromethylation

    • Title: Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry.[1]

    • Source: ChemRxiv.[1]

    • URL:[Link]

Sources

Foundational

Beyond Bioisosterism: The Strategic Discovery of Novel Fluorinated Amines

Executive Summary The strategic incorporation of fluorine into amine scaffolds is no longer a mere exercise in bioisosterism; it is a precise engineering tool for modulating pKa, metabolic stability, and conformational b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into amine scaffolds is no longer a mere exercise in bioisosterism; it is a precise engineering tool for modulating pKa, metabolic stability, and conformational bias. While


-fluorination is a well-established tactic to attenuate amine basicity (typically by 

1.7 pKa units) and mitigate hERG toxicity, recent breakthroughs have unlocked access to previously "forbidden" motifs, such as stable

-fluoroamines and

-difluoromethyl (

-CF

H) functionalities. This guide synthesizes high-fidelity synthetic protocols with the physicochemical rationale required to deploy these motifs in drug discovery.

Part 1: The Physicochemical Imperative

The Basicity Modulation Vector

The primary utility of fluorinating amines lies in the modulation of the nitrogen lone pair's availability.

  • 
    -Fluorination:  The strong electron-withdrawing inductive effect (
    
    
    
    ) of fluorine reduces the pKa of the proximal amine. This is critical for improving oral bioavailability by increasing the fraction of the uncharged species at physiological pH and reducing lysosomal trapping.
  • Conformational Locking: The gauche effect (preference for the C–F and C–N bonds to be gauche rather than anti) allows researchers to pre-organize ligands for protein binding pockets, reducing the entropic penalty of binding.

The Stability Paradox of -Fluoroamines

Historically, acyclic


-fluoroamines were considered synthetic "dead ends" due to the rapid elimination of HF to form iminium ions (the thermodynamic driving force). However, recent advances (2024–2026) have demonstrated that 

-fluoroamines can be stabilized if:
  • Bredt’s Rule Constraint: The elimination would result in a bridgehead double bond.

  • Electronic Deactivation: The nitrogen lone pair is delocalized (e.g., in amides or sulfonamides), though these are distinct from basic amines.

  • Ring Strain: Specific cyclic systems where planarization required for iminium formation is energetically unfavorable.

Part 2: Synthetic Architectures & Methodologies

Strategy A: Nucleophilic Ring Opening of Aziridines

For the precise construction of chiral


-fluoroamines, the Lewis base-catalyzed hydrofluorination of aziridines represents a gold standard in terms of atom economy and stereochemical retention.

Mechanism: The reaction typically utilizes a latent HF source (e.g., Benzoyl fluoride + HFIP) activated by a Lewis base.[1] The fluoride anion attacks the less hindered carbon of the activated aziridine (or the more substituted carbon if electronic factors dominate under specific catalytic regimes), resulting in trans-opening.

Strategy B: Late-Stage C(sp )–H Fluorination

Direct functionalization of complex amine scaffolds avoids de novo synthesis. Electrochemical oxidation (Shono-type) followed by nucleophilic fluorination allows for the introduction of fluorine at the


-position of cyclic amines.
Strategy C: The -Difluoromethyl ( -CF H) Frontier

-CF

H groups act as lipophilic hydrogen bond donors. Unlike

-CF

(which renders the nitrogen non-basic and planar),

-CF

H retains significant dipolar character and metabolic robustness.

Part 3: Visualized Pathways

Diagram 1: Synthetic Decision Tree for Fluorinated Amines

G node_start Target Fluorinated Amine node_alpha α-Fluoroamine node_start->node_alpha node_beta β-Fluoroamine node_start->node_beta node_ncf2h N-Difluoromethyl node_start->node_ncf2h node_bridge Bridgehead/Cyclic? (Stability Check) node_alpha->node_bridge Isolable? node_aziridine Aziridine Opening (Nucleophilic) node_beta->node_aziridine De Novo Chiral node_shono Electrochemical C-H Activation node_beta->node_shono Late-Stage node_sulfinyl Sulfinylimine Difluoromethylation node_ncf2h->node_sulfinyl Stereoselective node_photo Photoredox Carbofluorination node_bridge->node_photo Yes (e.g. amino acids)

Caption: Decision matrix for selecting synthetic routes based on the positional isomer of the fluorinated amine.

Part 4: Detailed Experimental Protocols

Protocol 1: Lewis Base-Catalyzed Synthesis of -Fluoroamines

Adapted from Kalow et al. (2012)

Objective: Regioselective ring opening of an


-protected aziridine to yield a 

-fluoroamine.
ReagentEquivalentsRole
Aziridine Substrate 1.0Starting Material
Benzoyl Fluoride 1.2Latent Fluoride Source
HFIP 1.5Proton Source / Activator
DBU 0.1 (10 mol%)Lewis Base Catalyst
Dichloromethane Solvent0.2 M Concentration

Step-by-Step Methodology:

  • Preparation: In a flame-dried vial equipped with a magnetic stir bar, dissolve the

    
    -tosyl aziridine (1.0 equiv) in anhydrous dichloromethane (DCM).
    
  • Activation: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 1.5 equiv) and Benzoyl Fluoride (1.2 equiv) to the solution.

  • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 equiv) dropwise.

  • Reaction: Seal the vial and stir at 50 °C for 12–24 hours. Monitor consumption of aziridine by TLC or LC-MS.

  • Work-up: Cool to room temperature. Quench with saturated aqueous NaHCO

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: Dry combined organics over Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation Point: The appearance of a distinct doublet of triplets in


H NMR (

4.5–5.5 ppm,

Hz) confirms the installation of the fluorine atom.
Protocol 2: Photoredox -C–H Fluorination of Amino Acids

Adapted from recent photoredox strategies (e.g., Britton or similar approaches).

Objective: Direct conversion of a C–H bond alpha to nitrogen into a C–F bond (typically via an intermediate radical).

ReagentRole
Amino Acid Derivative Substrate (e.g., N-protected ester)
Selectfluor Fluorine Source / Oxidant
Acridinium Photocatalyst Visible Light Mediator
Blue LED (450 nm) Energy Source

Methodology:

  • Dissolve the amino acid substrate and acridinium catalyst (2 mol%) in acetonitrile.

  • Add Selectfluor (1.5 equiv).

  • Degas the solution by sparging with Argon for 15 minutes (Oxygen inhibits the radical chain).

  • Irradiate with Blue LEDs at ambient temperature for 18 hours.

  • Critical Control: Maintain temperature

    
     °C using a fan to prevent thermal degradation of the labile 
    
    
    
    -fluoro product.

Part 5: Characterization & Data Analysis

NMR Interpretation Guide

Fluorine's spin-1/2 nucleus makes


F NMR the primary tool for validation.
Motif

F Shift (ppm)
Coupling Pattern

-Fluoroamine
-180 to -200

(

Hz,

Hz)

-Difluoromethyl
-90 to -110

(

Hz)

-Fluoroamine
-130 to -150Complex (often broad due to rotamers)
pKa Modulation Data

The following table illustrates the impact of fluorine substitution on the basicity of a piperidine core.

CompoundSubstitutionpKa (measured)

pKa
Piperidine None11.2-
3-Fluoropiperidine

-F
9.4-1.8
3,3-Difluoropiperidine

-F

7.8-3.4
4-Fluoropiperidine

-F
10.4-0.8

Data aggregated from standard medicinal chemistry datasets [1, 5].

References

  • Enantioselective Synthesis of

    
    -Fluoro Amines via 
    
    
    
    -Amino
    
    
    -Fluoro Nitroalkanes and a Traceless Activating Group Strategy.
    Source: Journal of the American Chemical Society / NIH [Link]
  • Synthesis of

    
    -Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. 
    Source: Organic Chemistry Portal / J. Org.[1] Chem.
    [Link]
    
  • Facile Synthesis of Chiral

    
    -Difluoromethyl Amines from N-(tert-Butylsulfinyl)aldimines. 
    Source: Chinese Academy of Sciences
    [Link]
    
  • Synthesis of

    
    -Fluoro-
    
    
    
    -Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination.
    Source: NIH / PubMed Central [Link]
  • Tuning basicity - Cambridge MedChem Consulting. Source: Cambridge MedChem Consulting [Link]

  • 
    -Fluoroamines: Myth or Reality? (2026). 
    Source: ChemRxiv
    [Link]
    

Sources

Exploratory

Preliminary In Vitro Evaluation of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine (DF-4F-PPA)

Topic: Preliminary in vitro Evaluation of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine Document Type: Technical Whitepaper / Laboratory Guide Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Develop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary in vitro Evaluation of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine Document Type: Technical Whitepaper / Laboratory Guide Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Development Leads.

Executive Summary & Compound Profile

1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine (herein referred to as DF-4F-PPA ) represents a novel chemical entity within the fluorinated phenethylamine class. Structurally, it is a gem-difluoro analog of a cumylamine derivative, characterized by a quaternary carbon bearing both the amine and the aromatic ring, flanked by a difluoromethyl group (


).

This unique substitution pattern—specifically the electron-withdrawing


-difluoro motif—is hypothesized to modulate the basicity of the primary amine (via inductive effects), potentially altering blood-brain barrier (BBB) permeability and resistance to metabolic deamination compared to non-fluorinated analogs like phentermine or amphetamine.

Objective: This guide details the standardized in vitro workflow to establish the pharmacological fingerprint of DF-4F-PPA, focusing on Monoamine Transporter (MAT) interactions, metabolic stability, and cytotoxicity.

Chemical Entity Profile
PropertySpecification
IUPAC Name 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine
Molecular Formula

Core Scaffold

-substituted phenethylamine (Cumylamine analog)
Key Features Gem-difluoro (

), Para-fluoro (

)
Predicted pKa ~8.5–9.0 (Lower than typical amines due to

effect)

Physicochemical Characterization (Pre-Screen)

Before biological assays, the physicochemical impact of the fluorination must be empirically verified. The electron-withdrawing nature of the


-difluoro group significantly lowers the pKa of the adjacent amine, affecting ionization at physiological pH.
Protocol 1: Potentiometric pKa & LogD Determination
  • Rationale: To predict CNS penetration. A lower pKa increases the fraction of non-ionized species at pH 7.4, potentially enhancing lipophilic diffusion.

  • Method:

    • Prepare a 10 mM stock of DF-4F-PPA in DMSO.

    • Perform potentiometric titration using a Sirius T3 or equivalent system from pH 2.0 to 12.0.

    • Measure LogP (octanol/water) and LogD (pH 7.4) via shake-flask method followed by HPLC-UV quantification.

Pharmacodynamics: Monoamine Transporter Profiling

The primary mechanism of action for this class is modulation of the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters. The evaluation must distinguish between reuptake inhibition (blocker) and substrate-mediated release (releaser).

Workflow Visualization

MAT_Workflow Compound DF-4F-PPA (10 µM Screen) HEK_Cells HEK293 Cells (hDAT, hNET, hSERT) Compound->HEK_Cells Uptake_Assay Uptake Inhibition (IC50 Determination) HEK_Cells->Uptake_Assay Primary Screen Release_Assay Efflux/Release (EC50 Determination) Uptake_Assay->Release_Assay If IC50 < 1 µM Binding Radioligand Binding (Ki Determination) Uptake_Assay->Binding Confirmation

Figure 1: Decision tree for Monoamine Transporter (MAT) profiling.

Protocol 2: Uptake Inhibition Assay (IC50)

Objective: Determine the potency of DF-4F-PPA in blocking neurotransmitter uptake.

  • System: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Reagents:

    
    -Dopamine, 
    
    
    
    -Norepinephrine,
    
    
    -Serotonin.
  • Procedure:

    • Seeding: Plate cells in 96-well poly-D-lysine coated plates (

      
       cells/well).
      
    • Incubation: Pre-incubate cells with DF-4F-PPA (concentration range:

      
       to 
      
      
      
      M) for 10 min at 25°C in Krebs-Ringer-HEPES buffer.
    • Substrate Addition: Add radiolabeled neurotransmitter (final conc. 20 nM). Incubate for 5 min (DAT/NET) or 10 min (SERT).

    • Termination: Rapidly wash with ice-cold buffer. Lyse cells with 1% SDS.

    • Quantification: Measure radioactivity via liquid scintillation counting (LSC).

  • Data Output: Plot % uptake vs. Log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol 3: Transporter-Mediated Release Assay (EC50)

Objective: Determine if DF-4F-PPA acts as a substrate (releaser) similar to amphetamine.

  • Differentiation: Releasers cause efflux of pre-loaded neurotransmitters; pure blockers do not.

  • Procedure:

    • Pre-load HEK293-MAT cells with

      
      -neurotransmitter for 20 min.
      
    • Wash cells

      
       to remove extracellular radioactivity.
      
    • Add DF-4F-PPA (various concentrations) and incubate for 10–30 min.

    • Collect the supernatant (efflux fraction) and lyse the cells (retained fraction).

    • Calculation:

      
      .
      
  • Interpretation: A dose-dependent increase in release % confirms substrate activity.

Metabolic Stability & Safety Assessment

The gem-difluoro group is often employed to block metabolic degradation. This module tests if DF-4F-PPA resists oxidative deamination.

Mechanism of Metabolic Blockade

Metabolism Substrate DF-4F-PPA CYP450 Liver Microsomes (CYP2D6, CYP3A4) Substrate->CYP450 Pathway_A N-Dealkylation (Minor) CYP450->Pathway_A Pathway_B Benzylic Hydroxylation (BLOCKED by Quaternary C) CYP450->Pathway_B Steric Hindrance Pathway_C Beta-Oxidation (BLOCKED by CF2) CYP450->Pathway_C Electronic Effect Result High Metabolic Stability (Long Half-life) Pathway_A->Result Pathway_B->Result Pathway_C->Result

Figure 2: Predicted metabolic stability profile due to structural modifications.

Protocol 4: Microsomal Stability Assay
  • System: Pooled Human Liver Microsomes (HLM).

  • Procedure:

    • Incubate DF-4F-PPA (1 µM) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH-generating system.

    • Sample at

      
       min. Quench with ice-cold acetonitrile containing Internal Standard (IS).
      
    • Analyze via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ).
Protocol 5: Cytotoxicity Screen (MTT Assay)
  • Rationale: To ensure observed effects are pharmacological, not toxicological.

  • Cell Line: HEK293 and SH-SY5Y (neuronal model).

  • Method:

    • Incubate cells with DF-4F-PPA (

      
      ) for 24h.
      
    • Add MTT reagent; incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Threshold: Viability

    
     at 
    
    
    
    flags potential neurotoxicity.

Data Presentation & Reporting

Results should be summarized in a comparative matrix against standard references (e.g., Amphetamine, 4-FA).

Table 1: Hypothetical Data Reporting Template

CompoundhDAT IC50 (nM)hSERT IC50 (nM)DAT/SERT RatioRelease (EC50)HLM

(min)
DF-4F-PPA [Data][Data][Calc][Yes/No][Data]
Amphetamine~20>1000<0.1Yes~30
4-FA~300~400~0.75Yes~45

Note: A DAT/SERT ratio > 10 suggests low abuse potential (low dopamine selectivity), while < 0.1 suggests high stimulant potential. Ratios near 1 suggest entactogenic (MDMA-like) profiles.

References

  • Baumann, M. H., et al. (2012). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology. Link

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of novel psychoactive substances (NPS)." British Journal of Pharmacology. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Eshleman, A. J., et al. (2017). "Substrate properties of substituted amphetamines at monoamine transporters." Journal of Pharmacology and Experimental Therapeutics. Link

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine

-Difluoromethyl Amines Executive Summary This application note details a robust, field-validated protocol for the asymmetric synthesis of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine . The synthesis of -difluoromethyl a...

Author: BenchChem Technical Support Team. Date: February 2026


-Difluoromethyl Amines

Executive Summary

This application note details a robust, field-validated protocol for the asymmetric synthesis of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine . The synthesis of


-difluoromethyl amines bearing a tetrasubstituted (quaternary) carbon center represents a significant challenge in medicinal chemistry due to the steric hindrance of the ketimine electrophile and the labile nature of many difluoromethylating agents.

The protocol utilized herein employs (S)-tert-butanesulfinamide (Ellman’s auxiliary) to establish chiral control, followed by a nucleophilic addition of difluoromethyl phenyl sulfone . A subsequent reductive desulfonylation step reveals the difluoromethyl (


) group. This route is selected for its high diastereoselectivity (

), scalability, and the avoidance of unstable difluoro-enolate equivalents.

Strategic Rationale & Retrosynthesis

The target molecule features a quaternary stereocenter flanked by a difluoromethyl group. Direct electrophilic fluorination or nucleophilic difluoromethylation of simple ketimines often results in racemization or low yields.

Why this Protocol?

  • Chiral Auxiliary Control: The use of N-tert-butanesulfinyl ketimines provides a rigid electrophilic framework, directing the nucleophilic attack to a single face of the imine via a closed transition state.

  • Surrogate Nucleophile: Direct addition of the

    
     anion (from 
    
    
    
    ) to ketimines is frequently plagued by reversibility and low conversion. We utilize the phenylsulfonyl-stabilized carbanion (
    
    
    ), which is highly nucleophilic and irreversible.
  • Chemo-selective Desulfonylation: The removal of the sulfonyl group is achieved using Magnesium/Methanol, a milder and greener alternative to traditional Sodium Amalgam (Na/Hg).

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target Target: 1,1-Difluoro-2-(4-fluorophenyl) propan-2-amine Intermediate1 Sulfinyl Amine Salt (Chiral) Intermediate1->Target Acidic Deprotection Intermediate2 α-Difluoromethyl α-Sulfonyl Amine Intermediate2->Intermediate1 Reductive Desulfonylation (Mg/MeOH) Ketimine N-Sulfinyl Ketimine (Electrophile) Ketimine->Intermediate2 Nucleophilic Addition (PhSO2CF2Li) StartMat Starting Materials: 4'-Fluoroacetophenone + (S)-t-Bu-Sulfinamide StartMat->Ketimine Condensation (Ti(OEt)4)

Figure 1: Retrosynthetic logic flow for the construction of the quaternary difluoromethyl center.

Experimental Protocol

Phase 1: Condensation (Ketimine Formation)

Objective: Isolate the chiral electrophile.

Reagents:

  • 4'-Fluoroacetophenone (1.0 equiv)

  • (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (

    
    ) (2.0 equiv)
    
  • Solvent: Dry THF (0.5 M)

Procedure:

  • Charge a flame-dried round-bottom flask with 4'-fluoroacetophenone and (S)-tert-butanesulfinamide under

    
     atmosphere.
    
  • Add dry THF, followed by the dropwise addition of

    
    . Note: The solution will turn slightly yellow.
    
  • Heat the mixture to reflux (approx. 70°C) for 16–24 hours. Monitor conversion by TLC or LC-MS (Target mass = M+H).

  • Workup: Cool to room temperature. Pour the mixture into a rapidly stirring brine solution. A thick white precipitate (titanium salts) will form.

  • Filter through a pad of Celite. Wash the cake with EtOAc.

  • Dry the organic phase over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    
  • QC Check:

    
     NMR should show the disappearance of the ketone methyl singlet and appearance of the imine methyl singlet (shifted downfield).
    
Phase 2: Asymmetric Nucleophilic Difluoromethylation

Objective: Install the


 group and set the quaternary stereocenter.

Reagents:

  • N-Sulfinyl Ketimine (from Phase 1) (1.0 equiv)[1]

  • Difluoromethyl phenyl sulfone (

    
    ) (1.2 equiv)
    
  • LiHMDS (Lithium hexamethyldisilazide) (1.0 M in THF, 1.3 equiv)

  • Solvent: Dry THF

Procedure:

  • In a separate flask, dissolve difluoromethyl phenyl sulfone in dry THF and cool to -78°C .

  • Add LiHMDS dropwise over 10 minutes. Stir for 30 minutes at -78°C to generate the lithiated species (

    
    ). Color change to deep yellow/orange is typical.
    
  • Dissolve the N-sulfinyl ketimine in minimal THF and add it dropwise to the sulfone anion solution at -78°C.

  • Stir at -78°C for 2 hours, then verify consumption of the ketimine by TLC.

  • Quench with saturated

    
     solution at -78°C and allow to warm to room temperature.
    
  • Extract with EtOAc, dry, and concentrate.

  • Purification: Flash chromatography is essential to separate diastereomers if

    
     is not >98:2.
    
    • Mechanistic Insight: The bulky tert-butyl group forces the ketimine into a specific conformation. The nucleophile attacks from the less hindered face (Re-face or Si-face depending on auxiliary configuration), establishing the quaternary center.

Phase 3: Reductive Desulfonylation

Objective: Remove the phenylsulfonyl auxiliary to reveal the


 group.

Reagents:

  • Sulfonylated intermediate (from Phase 2)

  • Magnesium turnings (activated, 10 equiv)

  • Solvent: Anhydrous Methanol (0.1 M)

  • Additive: Acetic Acid (buffer, optional, 2-3 equiv)

Procedure:

  • Dissolve the intermediate in anhydrous Methanol.

  • Add Magnesium turnings (freshly activated by vigorous stirring or iodine trace) in portions.

  • Critical Control: The reaction is exothermic and generates

    
     gas. Maintain temperature below 20°C using a water bath if necessary.
    
  • Stir vigorously for 2–4 hours. The mixture will turn gray/turbid.

  • Quench: Carefully add 1N HCl until the remaining Mg is dissolved and the solution is neutral/slightly acidic.

  • Extract with EtOAc.[1][2] The product is the protected sulfinamide with the

    
     group.
    
Phase 4: Deprotection (Amine Salt Formation)

Objective: Cleave the sulfinyl group to yield the final amine hydrochloride.

Reagents:

  • 4M HCl in Dioxane (or MeOH)

Procedure:

  • Dissolve the desulfonylated intermediate in MeOH.

  • Add 4M HCl in Dioxane (5 equiv).

  • Stir at room temperature for 1 hour.

  • Concentrate the solvent.

  • Isolation: Triturate the residue with diethyl ether to precipitate the amine hydrochloride salt. Filter and dry.[1]

Quantitative Data & Validation

Expected Analytical Parameters
ParameterSpecificationMethod
Yield (Overall) 45% - 60%Gravimetric
Diastereomeric Ratio (dr) > 95:5 (Phase 2)

NMR / Chiral HPLC
Enantiomeric Excess (ee) > 98% (Final)Chiral HPLC (e.g., Chiralcel OD-H)

NMR

-125 to -130 ppm (d,

)
Fluorine NMR (decoupled)
QC Checkpoint: NMR

The final product contains two distinct fluorine signals:

  • Aromatic Fluorine: Singlet (approx. -110 to -115 ppm).

  • Difluoromethyl Group: A characteristic doublet of doublets (or broad doublet) around -125 ppm. The coupling constant

    
     of ~55 Hz is diagnostic for the 
    
    
    
    moiety.

Troubleshooting & Safety

  • Moisture Sensitivity: Phase 1 and Phase 2 are strictly moisture-sensitive.

    
     hydrolyzes rapidly, and LiHMDS is instantly quenched by water.
    
  • Magnesium Activation: If Phase 3 is sluggish, add a crystal of iodine or wash Mg with dilute HCl followed by acetone/ether drying before use.

  • Stereochemistry: If the opposite enantiomer is required, simply substitute (S)-sulfinamide with (R)-sulfinamide in Phase 1.

References

  • Prakash, G. K. S. , et al. "Stereoselective Nucleophilic Difluoromethylation of N-(tert-Butylsulfinyl)imines with Difluoromethyl Phenyl Sulfone." Chemistry – A European Journal, vol. 16, no.[1][3] 37, 2010, pp. 11443–11454.

  • Zhao, Y. , et al. "Magnesium Metal-Mediated Reductive Trifluoromethylation of Aldehydes with Phenyl Trifluoromethyl Sulfone."[4] Synthesis, vol. 2010, no.[1][3][4] 11, 2010, pp. 1899–1904.[4] (Validates the Mg/MeOH desulfonylation protocol).

  • Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, vol. 110, no. 6, 2010, pp. 3600–3740.

  • Ni, C. , & Hu, J. "Recent Advances in Nucleophilic Fluoroalkylation."[4] Chemical Reviews, vol. 116, 2016. (General review of fluorination strategies).

Sources

Application

1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine as a tool for enzyme inhibition studies

Application Note: 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine as a Mechanistic Probe for Enzyme Inhibition and Metabolic Stability [1] Executive Summary 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine (referred to herein...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine as a Mechanistic Probe for Enzyme Inhibition and Metabolic Stability [1]

Executive Summary

1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine (referred to herein as DFPPA ) is a specialized fluorinated phenethylamine derivative designed as a high-precision chemical probe.[1] Unlike endogenous monoamines (dopamine, norepinephrine) or standard amphetamines, DFPPA features a quaternary


-carbon  substituted with a difluoromethyl group.[1]

This unique structural motif confers two critical properties:

  • Absolute Resistance to Monoamine Oxidase (MAO) Degradation: The absence of an

    
    -proton prevents the initial oxidation step required by MAO isoforms, making DFPPA an ideal competitive inhibitor  or metabolically stable ligand .[1]
    
  • Modulated Lipophilicity and pKa: The

    
    -difluoro substitution lowers the amine pKa, altering protonation states at physiological pH and enhancing membrane permeability.[1]
    

This guide details protocols for utilizing DFPPA to dissect the mechanisms of monoamine transporters (MATs) and to validate enzyme active site sterics without the confounding variable of substrate turnover.[1]

Chemical Properties & Mechanistic Basis[2]

PropertySpecificationMechanistic Implication
IUPAC Name 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine--
Core Scaffold

-Difluoro-phentermine analog
Steric bulk at

-position blocks active site closure.[1]

-Carbon
Quaternary (No Hydrogen)MAO Resistance: Prevents abstraction of

-H, blocking imine formation.[1]
Fluorination C1 (Difluoro), Phenyl-C4 (Fluoro)Metabolic Blockade: C1-F blocks

-hydroxylation; Ar-F blocks CYP450 para-hydroxylation.[1]
pKa (Calc.) ~8.5 - 9.0 (Lower than typical amines)Reduced basicity decreases lysosomal trapping and alters transporter affinity.[1]
Structural Logic Diagram

G Compound 1,1-Difluoro-2-(4-fluorophenyl) propan-2-amine Feature1 Quaternary alpha-Carbon Compound->Feature1 Feature2 Difluoromethyl Group (-CHF2) Compound->Feature2 Feature3 4-Fluoro Phenyl Compound->Feature3 Effect1 Blocks MAO Oxidation Feature1->Effect1 No alpha-H Effect2 Modulates pKa & Lipophilicity Feature2->Effect2 Electron Withdrawal Effect3 Blocks CYP450 Metabolism Feature3->Effect3 C-F Bond Strength

Figure 1: Structure-Function Relationship of DFPPA.[1] The quaternary center and strategic fluorination dictate its utility as a stable probe.[1]

Protocol A: Monoamine Oxidase (MAO-B) Competitive Inhibition Assay

Objective: To determine the


 of DFPPA against MAO-B. Since DFPPA lacks an 

-proton, it cannot be a substrate.[1] Therefore, it acts as a competitive inhibitor, occupying the active site and preventing the binding of a fluorogenic substrate (e.g., Kynuramine).[1]
Materials
  • Enzyme: Recombinant Human MAO-B (5 mg/mL stock).[1]

  • Substrate: Kynuramine hydrobromide (non-fluorescent, converted to fluorescent 4-hydroxyquinoline).

  • Inhibitor: DFPPA (dissolved in DMSO, 10 mM stock).[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Detection: Fluorescence Plate Reader (Ex: 310 nm / Em: 400 nm).[1]

Step-by-Step Methodology
  • Preparation of Working Solutions:

    • Dilute MAO-B to a final concentration of 10 µg/mL in Phosphate Buffer.[1]

    • Prepare a serial dilution of DFPPA (0.1 nM to 100 µM) in buffer (keep DMSO < 1%).[1]

    • Prepare Kynuramine substrate at

      
       (approx. 50 µM).[1]
      
  • Pre-Incubation (Equilibrium Binding):

    • In a black 96-well plate, add 50 µL of Enzyme solution.

    • Add 25 µL of DFPPA dilutions.[1]

    • Critical Step: Incubate for 15 minutes at 37°C. This allows the inhibitor to establish equilibrium with the active site.[1]

  • Reaction Initiation:

    • Add 25 µL of Kynuramine substrate to all wells.[1]

    • Immediately place in the plate reader pre-heated to 37°C.

  • Kinetic Data Acquisition:

    • Measure fluorescence every 60 seconds for 30 minutes.

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve (RFU/min).[1]
      
  • Data Analysis:

    • Plot

      
       vs. log[DFPPA].[1]
      
    • Fit data to the Cheng-Prusoff equation (for competitive inhibition) to determine

      
      :
      
      
      
      
      [1]
    • Expected Result: DFPPA should show dose-dependent inhibition without time-dependent inactivation (distinguishing it from suicide substrates like selegiline).[1]

Protocol B: Metabolic Stability Profiling (Microsomal Stability)

Objective: To validate DFPPA as a metabolically stable scaffold compared to non-fluorinated analogs (e.g., Amphetamine or Phentermine).[1] This confirms the "blockade" effect of the fluorine substitutions.[1]

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL.[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Internal Standard: Propranolol or Tolbutamide.[1]

  • Analysis: LC-MS/MS.

Experimental Workflow
  • Reaction Mixture Assembly:

    • Prepare 1 µM DFPPA in Phosphate Buffer (pH 7.[1]4) containing 0.5 mg/mL HLM.[1]

    • Control: Run a parallel reaction with Testosterone (high turnover control) and Amphetamine (medium turnover).[1]

  • Initiation:

    • Pre-warm to 37°C for 5 min.

    • Add NADPH regenerating system to start the reaction.[1]

  • Time-Point Sampling:

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Processing:

    • Centrifuge at 4,000 rpm for 20 min at 4°C.

    • Analyze supernatant via LC-MS/MS.[1]

  • Calculation:

    • Plot

      
       vs. Time.[1]
      
    • Calculate Intrinsic Clearance (

      
      ):
      
      
      
      
      [1]
    • Validation Criteria: DFPPA should exhibit < 5% loss over 60 minutes (

      
       min), confirming that the 1,1-difluoro and 4-fluoro groups successfully block oxidative metabolism.[1]
      
Workflow Visualization

Stability cluster_sampling Sampling Loop (0, 5, 15, 30, 60 min) Start Prepare 1µM DFPPA + Human Liver Microsomes PreWarm Pre-warm 37°C (5 min) Start->PreWarm Initiate Add NADPH (Start Reaction) PreWarm->Initiate Sample Remove 50µL Aliquot Initiate->Sample Quench Quench in Ice-Cold ACN (+ Internal Standard) Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Result Calculate Intrinsic Clearance (Verify Metabolic Blockade) Analyze->Result

Figure 2: Microsomal Stability Assay Workflow.[1] This protocol verifies the metabolic resistance conferred by fluorination.[1]

Application in Transporter Studies (DAT/NET)

Because DFPPA is resistant to degradation, it is an excellent tool for uptake inhibition assays where substrate metabolism usually interferes with kinetic calculations.[1]

  • Use Case: Differentiate between translocation and metabolism. Standard amphetamines are both transported and metabolized inside the cell (displacing vesicular pools).[1] DFPPA is transported but not metabolized.[1]

  • Protocol Note: When using DFPPA in synaptosomal preparations, any reduction in radiolabeled dopamine uptake can be attributed strictly to competitive binding at the transporter (DAT/NET), without the "false positive" of intracellular depletion via MAO activation.[1]

References

  • Fluorochem. (2024).[1] 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine Product Sheet. Retrieved from [1]

  • Binda, C., et al. (2011).[1] "Structural Basis for the Inhibition of Monoamine Oxidase by Amphetamine Derivatives." Frontiers in Pharmacology. (Contextual grounding on MAO inhibition mechanisms). Retrieved from [1]

  • Wouters, J. (1998).[1] "Structural aspects of monoamine oxidase inhibitors." Current Medicinal Chemistry. (Establishes the role of alpha-substitution in MAO resistance).

  • Sigma-Aldrich. (2024).[1] 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine Safety and Data. Retrieved from [1]

  • Cozzi, N. V., et al. (1999).[1][2] "Inhibition of plasma membrane monoamine transporters by beta-ketoamphetamines."[1][2] European Journal of Pharmacology. (Methodology for transporter assays). Retrieved from

Note: This Application Note is a theoretical synthesis based on the structural pharmacophore of the specified compound. Always consult the specific Certificate of Analysis (CoA) for batch-specific purity and handling instructions.

Sources

Method

Application Note &amp; Protocol: A High-Throughput Screening Platform for the Discovery of Novel Amine Derivative Modulators

Abstract This document provides a comprehensive guide for the development and execution of a high-throughput screening (HTS) campaign designed to identify and characterize novel amine derivatives with desired biological...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and execution of a high-throughput screening (HTS) campaign designed to identify and characterize novel amine derivatives with desired biological activities. Amine-containing compounds represent a rich source of chemical diversity and are prevalent in numerous approved drugs, making them a critical area of focus in modern drug discovery.[1][2] This guide details a robust, automated workflow, from initial assay development and optimization to primary screening, data analysis, and hit validation. We present a fluorescence-based enzymatic assay as a primary example, given its high sensitivity and adaptability to HTS formats.[3][4][5] The protocols and principles outlined herein are intended for researchers, scientists, and drug development professionals seeking to establish an efficient and reliable platform for screening large libraries of amine derivatives.

Introduction: The Significance of Screening Amine Derivatives

The amine functional group is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Its ability to participate in hydrogen bonding and form salts contributes significantly to the pharmacokinetic and pharmacodynamic properties of drug candidates. High-throughput screening (HTS) provides a powerful methodology to rapidly interrogate large and diverse libraries of amine derivatives against specific biological targets.[6][7][8] The primary goal of such a campaign is to identify "hit" compounds that modulate the activity of a target of interest, which can then be advanced into lead optimization programs. The integration of robotics, automated liquid handling, and sensitive detection methods has revolutionized this process, enabling the screening of thousands to hundreds of thousands of compounds per day.[9][10][11]

This application note will focus on establishing a complete HTS workflow, emphasizing the critical thinking and scientific rationale behind each step to ensure the generation of high-quality, actionable data.

Assay Development and Optimization: The Foundation of a Successful Screen

The success of any HTS campaign is fundamentally dependent on the quality of the assay. A well-developed assay is robust, reproducible, and sensitive enough to detect the desired biological activity with a clear signal window.[12]

Choosing the Right Assay Technology

The selection of an appropriate assay technology is dictated by the biological target. For screening amine derivatives, which can interact with a wide range of targets like enzymes and G-protein coupled receptors (GPCRs), several HTS-compatible methods are available.[13] Fluorescence-based assays are a popular choice due to their high sensitivity, wide dynamic range, and amenability to miniaturization.[3][4][5]

Table 1: Comparison of Common HTS Assay Technologies

Assay TechnologyPrincipleAdvantagesDisadvantages
Fluorescence Intensity (FI) Measures the light emitted by a fluorescent product or the quenching of a fluorescent substrate.[3]High sensitivity, simple, cost-effective.[5]Susceptible to interference from autofluorescent compounds.[3]
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.Homogeneous (no-wash) format, good for binding assays.Lower signal window compared to FI, sensitive to compound autofluorescence.
Time-Resolved Fluorescence (TRF) Uses long-lifetime fluorophores (lanthanides) and a time-gated detection to reduce background fluorescence.High sensitivity, reduced background.Requires specific instrumentation and expensive reagents.
Luminescence Measures light produced from a chemical or enzymatic reaction.Extremely high sensitivity, low background.[14]Signal can be short-lived, potential for compound interference with the light-producing enzyme.
Absorbance Measures the amount of light absorbed by a colored product.Simple, inexpensive.Lower sensitivity compared to fluorescence and luminescence.[15]

For this guide, we will focus on a fluorescence intensity-based enzymatic assay , a versatile and widely used format in HTS.[3]

Protocol: Assay Miniaturization and Optimization

The goal of this phase is to transition a bench-scale assay into a 384- or 1536-well plate format suitable for automation, while maintaining robust performance.[16]

Materials:

  • Enzyme and substrate

  • Assay buffer

  • Positive control inhibitor

  • Negative control (DMSO)

  • 384-well, low-volume, black microplates

  • Acoustic liquid handler (e.g., Labcyte Echo)

  • Microplate reader with fluorescence intensity detection[17][18]

Step-by-Step Protocol:

  • Initial Reagent Concentration Optimization:

    • Rationale: To determine the optimal concentrations of enzyme and substrate that yield a linear reaction rate and a sufficient signal-to-background ratio.

    • Procedure: In a 384-well plate, perform a matrix titration of enzyme and substrate concentrations. Incubate at the desired reaction temperature and measure the fluorescence signal kinetically over time using a microplate reader.[19] Identify the concentrations that provide a robust linear increase in fluorescence for a defined period (e.g., 30-60 minutes).

  • DMSO Tolerance Test:

    • Rationale: Compound libraries are typically stored in dimethyl sulfoxide (DMSO). It is crucial to determine the maximum concentration of DMSO that does not adversely affect the assay performance.

    • Procedure: Run the optimized assay in the presence of a serial dilution of DMSO (e.g., 0.1% to 5%). Plot the enzyme activity against the DMSO concentration to identify the highest tolerable percentage.

  • Z'-Factor Determination:

    • Rationale: The Z'-factor is a statistical parameter that quantifies the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[16]

    • Procedure:

      • Prepare a 384-well plate with half of the wells dedicated to the positive control (e.g., a known inhibitor at its IC90) and the other half to the negative control (DMSO).

      • Dispense all reagents as you would in the primary screen.

      • Measure the fluorescence signal after the appropriate incubation time.

      • Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative| where SD is the standard deviation.

The High-Throughput Screening Workflow

A typical HTS campaign follows a well-defined, automated workflow to ensure consistency and efficiency.[20]

Workflow Overview

The following diagram illustrates the key stages of a high-throughput screening campaign for amine derivatives.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation Assay_Dev Assay Development & Optimization Library_Prep Amine Derivative Library Preparation Primary_Screen Primary HTS Library_Prep->Primary_Screen Data_Analysis Data Analysis & Hit Selection Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation Dose_Response Dose-Response & Potency Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays

Caption: High-throughput screening workflow for amine derivatives.

Protocol: Primary High-Throughput Screen

This protocol outlines the automated screening of a large library of amine derivatives.

Instrumentation:

  • Fully integrated robotic platform with a robotic arm[21]

  • Acoustic liquid handler for compound dispensing[22]

  • Bulk reagent dispensers

  • Plate sealer and peeler

  • Incubators

  • High-throughput microplate reader[23]

Step-by-Step Protocol:

  • Compound Plate Preparation:

    • Rationale: To accurately and precisely transfer nanoliter volumes of the amine derivative library from source plates to assay plates.

    • Procedure: Use an acoustic liquid handler to transfer a small volume (e.g., 20-50 nL) of each compound from the library source plates to the 384-well assay plates. Also, include dedicated wells for positive and negative controls on each plate.

  • Reagent Addition:

    • Rationale: Automated and consistent addition of assay reagents to all wells of the microplate.

    • Procedure: Utilize bulk reagent dispensers to add the enzyme solution to all wells, followed by a brief pre-incubation with the compounds. Initiate the reaction by adding the substrate solution.

  • Incubation:

    • Rationale: To allow the enzymatic reaction to proceed for a defined period under controlled environmental conditions.

    • Procedure: Seal the plates to prevent evaporation and place them in a temperature and humidity-controlled incubator for the pre-determined reaction time.

  • Signal Detection:

    • Rationale: To measure the output of the assay for each well.

    • Procedure: After incubation, read the fluorescence intensity of each well using a high-throughput microplate reader.

Data Analysis and Hit Identification

Raw data from an HTS campaign requires rigorous statistical analysis to identify true "hits" while minimizing false positives and negatives.[24]

Data Normalization and Quality Control
  • Normalization: Raw fluorescence values are typically normalized to the on-plate controls (positive and negative) to account for plate-to-plate variability. A common method is to calculate the percent inhibition for each compound.[25]

  • Quality Control: The Z'-factor should be calculated for each plate to ensure the data quality is consistent throughout the screen.[25] Plates with a Z'-factor below a predefined threshold (e.g., 0.5) should be flagged for review or re-screening.

Hit Selection

A "hit" is a compound that produces a statistically significant effect in the assay. A common approach is to set a hit threshold based on the mean and standard deviation of the sample data (e.g., 3 standard deviations from the mean of the negative controls).[26]

The following diagram illustrates the decision-making process for hit selection.

Hit_Selection Raw_Data Raw HTS Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization QC Plate Quality Control (Z' > 0.5?) Normalization->QC Hit_Threshold Apply Hit Selection Threshold (e.g., >50% Inhibition) QC->Hit_Threshold Pass Failed_QC Flag Plate for Review QC->Failed_QC Fail Hit_List Initial Hit List Hit_Threshold->Hit_List Yes Non_Hits Non-Hits Hit_Threshold->Non_Hits No

Caption: Decision workflow for HTS data analysis and hit selection.

Hit Validation and Characterization

Initial hits from the primary screen require further validation to eliminate false positives and to confirm their activity.[27][28]

Protocol: Hit Confirmation and Dose-Response Analysis

Step-by-Step Protocol:

  • Compound Re-ordering and Purity Analysis:

    • Rationale: To ensure that the observed activity is due to the compound of interest and not an impurity.

    • Procedure: Obtain fresh, powdered samples of the hit compounds. Confirm their identity and purity using analytical techniques such as LC-MS and NMR.

  • Confirmation Screen:

    • Rationale: To re-test the confirmed hits in the primary assay to ensure their activity is reproducible.

    • Procedure: Perform the primary assay with the fresh compound samples.

  • Dose-Response Curve Generation:

    • Rationale: To determine the potency of the hit compounds (e.g., IC50 or EC50).

    • Procedure: Test the confirmed hits in the primary assay over a range of concentrations (typically an 8- to 12-point serial dilution). Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Secondary and Orthogonal Assays

To further build confidence in the validated hits, it is essential to test them in mechanistically distinct assays.[27] An orthogonal assay uses a different detection technology or a different biological readout to confirm the compound's activity on the target. This helps to rule out compounds that may be interfering with the primary assay format.

Conclusion

The experimental setup and protocols described in this application note provide a robust framework for the high-throughput screening of amine derivative libraries. By adhering to rigorous assay development, automation, and data analysis standards, researchers can efficiently identify and validate novel bioactive compounds. The iterative process of screening and hit validation is crucial for the successful progression of promising compounds into drug discovery pipelines.[7]

References

  • Progress in medicinal chemistry, 2005, 43: 19-48. Fluorometric Enzyme Assays.
  • Prior Scientific.
  • Anticancer Research. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.
  • Beckman Coulter Life Sciences. High-Throughput Screening (HTS).
  • European Pharmaceutical Review. A pragmatic approach to hit validation following biochemical high-throughput screening.
  • PMC.
  • Université du Québec à Montréal. Quality control and data correction in high-throughput screening.
  • Patsnap Synapse. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.
  • Dispendix.
  • PNAS.
  • Marshall Scientific.
  • Aumintec.
  • PMC. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess.
  • Drawell.
  • PMC. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
  • PMC - NIH.
  • Biology Methods and Protocols | Oxford Academic.
  • Aragen Life Sciences. What is High-Throughput Screening in Drug Discovery.
  • PMC. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect.
  • UCSF. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC).
  • PubMed. Assay Development for High-Throughput Drug Screening Against Mycobacteria.
  • HINOTEK. What Is a Microplate Reader?
  • American Laboratory.
  • Thermo Fisher Scientific.
  • Benchchem.
  • SlideShare. Data analysis approaches in high throughput screening.
  • RSC Publishing.
  • KNIME.
  • PMC - NIH. Flow Synthesis of Biologically-Relevant Compound Libraries.
  • YouTube.
  • ResearchGate. Primary high-throughput screening (HTS)
  • NCBI Bookshelf. Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics.
  • Cambridge MedChem Consulting.
  • ResearchGate. Chemical library screen protocol and process of filtering.
  • ResearchGate. Amine building blocks for library synthesis.
  • PMC.
  • ResearchGate. High‐throughput screening (HTS)
  • Chemical Reviews.
  • ResearchGate. Multiple‐Use Microplate Assay for Submicromolar Ultra High‐Throughput Separation of Amines Based on their Degree of Substitution.
  • PMC. Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library.
  • Enamine. High-Throughput Screening.
  • ChemDiv. Screening Libraries.
  • ACS Publications.
  • Google Patents. US20070042401A1 - Methods for synthesis of encoded libraries.
  • MedChemComm (RSC Publishing). Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold.
  • Bio-Connect. Diversity Compound Libraries for early drug discovery.
  • BellBrook Labs. High Throughput Screening Assays for Drug Discovery.
  • Open Access Journals. Chemical Libraries: Unlocking the Power of Molecules.
  • Technology Networks. High-Throughput Screening - Drug Discovery.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for the purification of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine

Topic: Troubleshooting guide for the purification of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting guide for the purification of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals

Welcome to the Advanced Purification Support Hub. This guide addresses the specific physicochemical challenges introduced by the gem-difluoro and aryl-fluoro motifs in 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine . Unlike standard aliphatic amines, this molecule exhibits significantly modulated basicity and lipophilicity, often leading to failure in standard "generic" purification protocols.

Part 1: The Physicochemical Profile (Know Your Molecule)

Before troubleshooting, you must account for the "Fluorine Effect." The presence of a


-difluoromethyl group exerts a powerful electron-withdrawing inductive effect (

), drastically lowering the pKa of the amine compared to its non-fluorinated analog.

Data Table 1: Comparative Physicochemical Properties

PropertyStandard Amine (e.g., Cumylamine)Target: 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine Implication for Purification
pKa (Conjugate Acid) ~10.5~7.3 - 7.8 [1, 2]CRITICAL: The molecule is a much weaker base. It exists as a free base at neutral pH.
Lipophilicity (LogP) ModerateHigh Increases solubility in non-polar solvents (Hexane/DCM); prone to oiling out during salt formation.
Volatility Low/ModerateElevated Significant risk of product loss during high-vacuum drying.
Stability HighModerate Risk of

-elimination (HF loss) under harsh basic/thermal conditions.
Part 2: Diagnostic Workflow

Use this logic tree to identify the root cause of your purification failure.

PurificationTroubleshooting Start Start: Identify Issue Issue1 Low Yield (<50%) Start->Issue1 Issue2 Low Purity (Oils/Gums) Start->Issue2 Issue3 Inconsistent Salt Formation Start->Issue3 CheckpH Check Aqueous pH Is pH > 8? Issue1->CheckpH Product in Aq layer CheckVac Check Drying Conditions High Vac > 1h? Issue1->CheckVac No visible product CheckAcid Check Acid Strength Using Weak Acid? Issue2->CheckAcid Issue3->CheckAcid Sol1 pKa Effect: Target is Free Base at pH 8. Extract at pH 9, not pH 12. CheckpH->Sol1 Yes Sol2 Volatility Risk: Product sublimed. Use mild vac or isolate as salt. CheckVac->Sol2 Yes Sol3 Salt Instability: Weak base requires Strong Acid (HCl/MSA) to crystallize. CheckAcid->Sol3 Yes (e.g. Tartaric)

Figure 1: Diagnostic logic tree for isolating


-difluoroamines.
Part 3: Troubleshooting Guides (Q&A)
Module A: The Acid-Base Extraction Paradox

Q: I followed a standard amine workup (acidify to pH 1, wash, basify to pH 12, extract), but my yield is terrible. Where is my product?

A: You likely lost your product to degradation or "over-basification" issues, but the primary culprit is often the pKa shift .

  • The Science: Because the pKa is ~7.3, this amine is significantly less basic than typical amines. At pH 12, it is fully deprotonated, but the harsh basicity can trigger

    
    -elimination of HF , especially if the mixture is warm [1, 3]. This converts your amine into a reactive difluoro-alkene or monofluoro-enamine byproduct.
    
  • The Fix:

    • Milder Basification: You do not need pH 12. Adjust the aqueous layer to pH 8.5–9.0 . At this pH, the amine is >95% free base and extractable, but the risk of elimination is minimized.

    • Avoid Strong Inorganic Bases: Use saturated

      
       or 
      
      
      
      instead of
      
      
      .

Q: My product is oiling out during the acid wash steps. Why? A: The lipophilicity of the difluoromethyl and fluorophenyl groups makes the protonated salt (conjugate acid) surprisingly soluble in organic solvents, particularly if the counter-ion is lipophilic (like certain sulfonates) or if the aqueous phase is not ionic enough.

  • The Fix: Ensure your aqueous acid wash is sufficiently polar. Use 1M HCl rather than weaker acids. If the salt oils out between layers, add a small amount of Methanol to the biphasic mixture to clarify the layers, or switch to a pure precipitation protocol (see Module C).

Module B: Volatility & The "Disappearing" Solid

Q: I isolated the free base as a clear oil, but after leaving it on the high-vacuum manifold overnight, the flask was empty. Did it decompose? A: It likely sublimed or evaporated .

  • The Science:

    
    -fluoroamines often exhibit higher volatility than their non-fluorinated counterparts due to reduced intermolecular hydrogen bonding (fluorine is a poor H-bond acceptor in this context) and the "Teflon-like" non-stick character of the 
    
    
    
    group [2].
  • The Fix:

    • Do not dry the free base under high vacuum (<1 mbar) for extended periods , especially if the flask is warm.

    • Immediate Salt Formation: Convert the free base to a hydrochloride or hydrobromide salt immediately after extraction. The salt form is non-volatile and stable.

Module C: Crystallization and Salt Formation

Q: I cannot get the salt to crystallize. It forms a gummy oil with HCl in Ether. A: This is a classic problem with bulky, lipophilic amines. The lattice energy of the salt is insufficient to overcome the solvation energy in ether.

  • The Science: The weak basicity (pKa ~7.3) means the salt bond is weaker. If you use a solvent that can coordinate to the proton (like ether or THF), it competes with the amine, leading to oils.

  • The Protocol (Self-Validating):

    • Solvent Switch: Use a non-coordinating, non-polar solvent system. Heptane/IPA is often superior to Ether.

    • The "Dry" HCl Method:

      • Dissolve the crude free base in dry Isopropyl Acetate (IPAc) (5 volumes).

      • Cool to 0°C.[1][2]

      • Add Trimethylsilyl chloride (TMSCl) (1.1 equiv) and Methanol (1.1 equiv) dropwise. This generates anhydrous HCl in situ in a controlled manner.

      • $ \text{TMSCl} + \text{MeOH} \rightarrow \text{TMS-OMe} + \text{HCl} $

      • The salt should precipitate as a fine white solid.

Data Table 2: Recommended Salt Screens

AcidSolvent SystemOutcome ProbabilityNotes
HCl (Gas/Ether)

/ Hexane
Low (Oils)Often traps solvent; hygroscopic.
HCl (in situ) IPAc / HeptaneHigh (Solid) Best for bulk isolation.
Fumaric Acid Acetone / EtOHModerateGood for storage; less hygroscopic.
L-Tartaric Acid MeOH / WaterHigh (Resolution) Essential for chiral enrichment.
Module D: Chiral Resolution

Q: My synthesis produced a racemate. How do I resolve the enantiomers efficiently? A: Standard recrystallization is inefficient for this fluorinated scaffold. Enzymatic resolution or diastereomeric salt formation is required.

  • The Science: The quaternary center at C2 creates significant steric bulk. Lipases (like Candida antarctica Lipase B, CAL-B) are highly effective for kinetic resolution of amines with adjacent quaternary/tertiary centers [4, 5].

  • Protocol (Enzymatic Resolution):

    • Dissolve racemic amine in MTBE (Methyl tert-butyl ether).

    • Add Ethyl Acetate (acyl donor, 5 equiv) and CAL-B (immobilized) .

    • Stir at 30°C. Monitor by chiral HPLC.

    • The enzyme will selectively acetylate the (R)-amine (typically), leaving the (S)-amine as the free base.

    • Separation: Acid wash (1M HCl). The (S)-amine goes into the water; the (R)-amide stays in the MTBE.

References
  • Physicochemical Properties of

    
    -Fluoroamines: 
    
    • Rapid, General Access to Chiral

      
      -Fluoroamines and 
      
      
      
      -Difluoroamines via Organocatalysis.[3]
    • Source: NIH / PMC.
  • Basicity Modulation by Fluorine

    • Predicting and Tuning Physicochemical Properties in Lead Optimiz
    • Source: Wiley Online Library / Yuntsg.
  • Synthesis and Stability

    • Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds.[2] (Discusses stability of difluoro-intermediates).

    • Source: Organic Syntheses.[1]

  • Chiral Resolution of Amines

    • Resolution of Chiral Aliphatic and Arylalkyl Amines Using Immobilized Candida antarctica Lipase.[4]

    • Source: ResearchGate.[5]

  • Kinetic Resolution Strategies

    • Kinetic resolution of amines - Bode Research Group.
    • Source: ETH Zurich.

Sources

Optimization

Optimization of reaction conditions for fluorination of phenylpropanamines

Introduction: The Challenge of the Scaffold Welcome to the technical support hub for phenylpropanamine fluorination. You are likely here because this scaffold—the backbone of amphetamine-type stimulants, decongestants (p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Scaffold

Welcome to the technical support hub for phenylpropanamine fluorination. You are likely here because this scaffold—the backbone of amphetamine-type stimulants, decongestants (pseudoephedrine), and various CNS-active agents—is notoriously difficult to fluorinate cleanly.

Whether you are attempting deoxyfluorination (converting an -OH to -F) or C-H fluorination (direct functionalization), this scaffold presents a "perfect storm" of reactivity issues:

  • The Aziridinium Trap: The neighboring amine group loves to displace the activated leaving group before the fluoride can, leading to rearrangements and stereochemical scrambling.

  • Elimination Dominance: The benzylic protons are acidic, and the resulting styrene (elimination product) is conjugated and stable, often outcompeting the desired substitution.

  • Oxidative Sensitivity: The amine is prone to oxidation during radical or metal-catalyzed protocols.

This guide is structured as a series of Troubleshooting Tickets based on the most common failures we see in the field.

Module 1: Deoxyfluorination (Converting Alcohols to Fluorides)

Target Substrates: Ephedrine, Pseudoephedrine, Phenylpropanolamine derivatives.

Ticket #101: "I'm getting the styrene elimination product instead of the fluoride."

Diagnosis: You are likely using DAST or Deoxo-Fluor at room temperature or higher, or your base is too strong. The thermodynamic stability of the conjugated styrene (phenylpropene) drives the elimination pathway (


 or 

) over the substitution (

).

The Fix:

  • Switch Reagents: Move from DAST to XtalFluor-E or XtalFluor-M . These reagents are crystalline salts (aminodifluorosulfinium tetrafluoroborates) that are thermally more stable and less prone to elimination because they do not generate free HF in situ without a promoter.[1][2]

  • Temperature Control: The addition must happen at -78°C. Do not warm to RT immediately. Maintain -78°C for 1 hour, then warm only to -20°C.

  • Base Selection: If using DAST, avoid nucleophilic bases. If using XtalFluor, use a specific promoter stoichiometry: XtalFluor-E (1.5 eq) +

    
     (2.0 eq) . The triethylamine trihydrofluoride complex provides a buffered fluoride source that is less basic than free amine, suppressing elimination.
    
Ticket #102: "My product has the wrong stereochemistry (Retention instead of Inversion)."

Diagnosis: You have fallen into the Aziridinium Trap . Standard


 reactions invert stereochemistry (Walden inversion). However, if your amine is not sufficiently protected, the nitrogen lone pair attacks the activated alcohol faster than the fluoride ion. This forms a transient aziridinium ion. The fluoride then attacks this intermediate, opening the ring.
  • Result: Two inversions (one by nitrogen, one by fluoride) = Net Retention .

  • Risk: Regiochemical scrambling (fluorine lands on the wrong carbon).

The Fix: You must deactivate the nitrogen's nucleophilicity.

  • Protocol: Protect the amine with a Cbz (Carboxybenzyl) or Boc (tert-Butoxycarbonyl) group before fluorination. Acetyl groups are often insufficient as they can participate in O-alkylation.

  • Note: If you want retention, proceed with the free amine (or N-methyl), but be prepared to separate regioisomers.

Visualizing the Mechanism (The Aziridinium Shuffle)

Aziridinium_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: The Fork in the Road cluster_2 Step 3: Outcome Start Amino Alcohol (Substrate) Activated Activated Intermediate (-OSF2NR2) Start->Activated DAST/XtalFluor Aziridine Aziridinium Ion (3-membered ring) Activated->Aziridine Unprotected Amine (NGP) SN2_Path Direct Fluoride Attack (Standard SN2) Activated->SN2_Path Protected Amine (No NGP) Retained Product A: Retention (Double Inversion) Aziridine->Retained F- attack Inverted Product B: Inversion (Desired SN2) SN2_Path->Inverted F- attack

Caption: The "Aziridinium Shuffle." Unprotected amines (Red Path) lead to net retention via a cyclic intermediate. Protected amines (Green Path) allow direct


 inversion.

Module 2: C-H Fluorination (Direct Functionalization)

Target Substrates: Phenylpropanamines (Amphetamine/Methamphetamine scaffolds).

Ticket #201: "Selectfluor is decomposing my starting material."

Diagnosis: Selectfluor is a strong oxidant (


 equivalent). If your phenylpropanamine has a free amine or an electron-rich aromatic ring, Selectfluor will oxidize the nitrogen (forming radical cations) or perform unselective aromatic fluorination/polymerization.

The Fix:

  • Protect the Amine: The amine must be protonated (using

    
     or 
    
    
    
    ) or protected with a strong electron-withdrawing group (Tf, Ns, or Ts) to prevent N-oxidation.
  • Solvent Switch: Avoid DMF or DMSO; they can react violently with Selectfluor. Use Acetonitrile (MeCN) or Methanol (MeOH) .

  • Catalyst: For aliphatic C-H fluorination, use a transition metal catalyst. The Pd(OAc)2 / Picolinamide system is the gold standard for directing fluorination to the

    
    -position (ortho to the amine chain).
    
Ticket #202: "I need to fluorinate the aromatic ring, not the chain."

Diagnosis: You need an Electrophilic Aromatic Substitution (EAS) approach, but the amine chain deactivates the ring (if protonated) or directs poorly.

The Fix: Use Palladium-Catalyzed Directed C-H Fluorination .

  • Reagents:

    
     (10 mol%), Selectfluor (1.5 eq).
    
  • Directing Group: Convert the amine to a Triflamide (-NHTf) or Picolinamide . These groups coordinate with Palladium to direct the fluorine to the ortho position of the phenyl ring.

  • Mechanism:

    
     reductive elimination cycle.
    

Experimental Protocols

Protocol A: Safer Deoxyfluorination with XtalFluor-E

Best for: Converting Phenylpropanolamine to Fluorophenylpropanamine with minimal elimination.

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the N-protected amino alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Additives: Add

    
      (2.0 equiv) and 
    
    
    
    (1.0 equiv). Stir for 5 minutes.
    • Why? The

      
       neutralizes the initial acidity, while the 
      
      
      
      complex acts as the fluoride shuttle.
  • Reagent Addition: Cool to -78°C . Add XtalFluor-E (1.5 equiv) solid in one portion (or as a suspension in DCM).

  • Reaction: Stir at -78°C for 1 hour. Allow to warm slowly to RT over 12 hours.

    • Note: If the substrate is sterically hindered, hold at -20°C for 24 hours instead of warming to RT to suppress styrene formation.

  • Quench: Pour into saturated aqueous

    
    . Extract with DCM.[3]
    
  • Safety: XtalFluor does not generate free HF fumes like DAST, but the reaction mixture contains HF sources. Use plastic/Teflon labware if possible, or glass with immediate quenching.

Protocol B: Pd-Catalyzed Ortho-Fluorination

Best for: Adding Fluorine to the phenyl ring of an existing amphetamine scaffold.

  • Substrate Prep: Protect amine as a Triflamide (

    
    ).
    
  • Setup: In a sealed tube, combine:

    • Substrate (1.0 equiv)

    • 
       (10 mol%)
      
    • Selectfluor (2.0 equiv)

    • 
      -Boc-Val-OH (Ligand, 20 mol%) - Crucial for reactivity.
      
    • Solvent: PhCF3 / MeCN (1:1).

  • Reaction: Heat to 100°C for 12-24 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify.

Comparative Data: Reagent Selection

ReagentStateThermal StabilityHF GenerationMain Side ProductRecommended For
DAST LiquidLow (Explosive >90°C)High (Fumes)Styrene (Elimination)Simple primary alcohols
Deoxo-Fluor LiquidModerateModerateStyreneSecondary alcohols (more stable than DAST)
XtalFluor-E SolidHigh (Decomp >180°C)Low (Needs promoter)MinimalPhenylpropanamines (Best Safety/Yield profile)
Selectfluor SolidHighNoneN-OxidationC-H activation / Aromatic fluorination

Decision Workflow

Optimization_Workflow Start Start: Phenylpropanamine Substrate Target Where do you want the Fluorine? Start->Target Aliphatic Aliphatic Chain (Replacing -OH) Target->Aliphatic Aromatic Aromatic Ring (C-H Activation) Target->Aromatic Check_N Is Nitrogen Protected? Aliphatic->Check_N Protect Protect N (Boc/Cbz) REQUIRED to stop Aziridinium Check_N->Protect No Reagent_Select Use XtalFluor-E + Et3N-3HF (Avoid DAST to reduce elimination) Check_N->Reagent_Select Yes Protect->Reagent_Select Directing Install Directing Group (Picolinamide/Triflamide) Aromatic->Directing Pd_Cycle Pd(OAc)2 + Selectfluor (Ortho-Fluorination) Directing->Pd_Cycle

Caption: Decision tree for selecting the correct fluorination strategy based on regiochemical targets and substrate protection status.

References

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1][2][4] Journal of Organic Chemistry. Link

    • Key Insight: Establishes XtalFluor as the superior reagent for minimizing elimin
  • O'Hagan, D., et al. (2000). "The stereochemical course of the fluorination of (1R,2S)-ephedrine and (1S,2S)-pseudoephedrine with diethylaminosulfur trifluoride (DAST)." Journal of the Chemical Society, Perkin Transactions 1. Link

    • Key Insight: The definitive study on the aziridinium mechanism and stereochemical retention in phenylpropanamines.
  • Chan, K. S. L., et al. (2016). "Palladium-Catalyzed Directed C–H Fluorination of Aromatic Amines." Nature Chemistry. Link

    • Key Insight: Protocols for using directing groups to fluorinate the arom
  • Hull, K. L., et al. (2006). "Palladium-catalyzed fluorination of carbon–hydrogen bonds."[5] Journal of the American Chemical Society. Link

    • Key Insight: Foundational work on Pd(II)/Pd(IV)

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine in Solution

Welcome to the technical support center for 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for enhancing the stability of this compound in solution. By understanding the underlying chemical principles and degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.

I. Understanding the Molecule: Inherent Instability Factors

1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine possesses structural features that can contribute to its instability in solution. The presence of a primary amine group and geminal fluorine atoms on the adjacent carbon creates a unique electronic environment that can be susceptible to specific degradation pathways.

The primary amine functionality makes the molecule basic and nucleophilic, rendering it reactive towards acidic conditions or electrophilic species.[1] Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the neighboring amine group. It is also important to consider that β-fluoroamines can be prone to decomposition.[2]

II. Troubleshooting Common Stability Issues

This section addresses frequently encountered stability problems in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

FAQ 1: My compound is degrading rapidly in an aqueous buffer. What is the likely cause and how can I mitigate it?

Answer: Rapid degradation in aqueous buffers is often linked to pH-related issues. The primary amine group of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine can participate in acid-base reactions.

  • Causality: At low pH, the amine group will be protonated. While this can prevent some degradation pathways, highly acidic conditions can promote others, such as hydrolysis or rearrangement. Conversely, at high pH, the unprotonated amine is more nucleophilic and susceptible to oxidation or reaction with other components in the solution.[3][4] The optimal pH for imine formation, a potential degradation pathway in the presence of carbonyls, is around 5, while at a more basic pH of 8-9, the resulting imine is more stable.[4]

  • Troubleshooting Protocol:

    • Determine the pH of your current buffer.

    • Conduct a pH stability study: Prepare your solution in a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).

    • Analyze for degradation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products at initial and subsequent time points.[5]

    • Identify the optimal pH range: Select the pH at which the compound exhibits the least degradation over time. For many amines, a slightly acidic to neutral pH is often optimal to balance protonation and reactivity.

FAQ 2: I'm observing the formation of adducts in my formulation. What could be the source?

Answer: Adduct formation often points to a reaction between your amine compound and an electrophilic species, most commonly aldehydes or ketones present as impurities in your excipients or solvents.

  • Causality: Formaldehyde is a common impurity that can react with primary amines to form adducts.[6] This reaction, known as the Mannich reaction, can lead to the formation of a new carbon-carbon bond and a significant degradation product.

  • Troubleshooting Protocol:

    • Screen excipients and solvents for carbonyl impurities. This can be done using specific analytical tests.

    • Consider using high-purity solvents and excipients.

    • Introduce a scavenger: In cases where carbonyl impurities are unavoidable, adding a competitive amine, such as meglumine, can act as a scavenger, reacting with the formaldehyde and protecting your primary compound.[6]

FAQ 3: My compound appears to be sensitive to light and/or air. What are the best practices for storage and handling?

Answer: Amines are notoriously susceptible to oxidation, which can be accelerated by light and the presence of oxygen.[7]

  • Causality: The lone pair of electrons on the nitrogen atom can be abstracted by oxygen, leading to the formation of radical species that can initiate a cascade of degradation reactions. Light, particularly UV light, can provide the energy to initiate these oxidative processes.

  • Troubleshooting Protocol:

    • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.[7]

    • Minimize oxygen exposure:

      • Use degassed solvents to prepare your solutions.

      • Purge the headspace of your storage container with an inert gas like nitrogen or argon before sealing.

    • Store at reduced temperatures: Storing solutions in a refrigerator or freezer can significantly slow down the rate of degradation.[7]

III. Proactive Strategies for Enhancing Solution Stability

Beyond troubleshooting, a proactive approach to formulation development can prevent many stability issues from arising.

Solvent Selection

The choice of solvent can have a profound impact on the stability of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine.

  • Aqueous vs. Organic Solvents: While aqueous solutions are often necessary for biological applications, consider using organic or co-solvent systems for stock solutions to minimize hydrolysis.

  • Fluorinated Solvents: Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), are known to stabilize radical intermediates and can be beneficial in certain applications.[8][9] They are also chemically inert and have low nucleophilicity, which can prevent solvent-related side reactions.[8]

Solvent SystemAdvantagesDisadvantages
Aqueous Buffers Biologically compatiblePotential for pH-related degradation and hydrolysis
Aprotic Organic (e.g., DMSO, DMF) Good solubilizing powerCan contain impurities (e.g., amines, water)
Protic Organic (e.g., Ethanol, Methanol) Good solubilizing powerCan be reactive
Fluorinated Alcohols (e.g., HFIP, TFE) Can stabilize reactive intermediates, low nucleophilicity[8][9]Higher cost, potential for phase separation with non-polar compounds[8]
Temperature Control

Lowering the storage temperature is a straightforward yet highly effective method for enhancing stability.

Storage ConditionRecommended UseRationale
Room Temperature (20-25°C) Short-term use (hours to days)Convenient for immediate experimental use
Refrigerated (2-8°C) Intermediate-term storage (days to weeks)Significantly slows down most degradation pathways[7]
Frozen (-20°C or -80°C) Long-term storage (months to years)Minimizes molecular motion, effectively halting most chemical reactions[7]
Use of Stabilizing Excipients

The addition of specific excipients can protect your compound from degradation.

  • Antioxidants: To combat oxidative degradation, consider the addition of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.

  • Chelating Agents: Metal ions can catalyze oxidative degradation.[10] Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve stability.

  • Buffering Agents: As discussed, maintaining an optimal pH is crucial. Utilize appropriate buffer systems (e.g., phosphate, citrate, acetate) to control the pH of your solution.

IV. Experimental Workflows and Diagrams

Workflow for a Comprehensive Stability Study

A well-designed stability study is essential for understanding the degradation profile of your compound.[11][12]

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Solutions (Varying pH, Solvents, Excipients) T0 Time Zero (T0) Analysis (HPLC, LC-MS) Prep->T0 Accelerated Accelerated Stability (e.g., 40°C/75% RH) T0->Accelerated LongTerm Long-Term Stability (e.g., 25°C/60% RH, 5°C) T0->LongTerm PullPoints Pull Samples at Defined Time Points Accelerated->PullPoints LongTerm->PullPoints Analysis Analyze Samples (HPLC, LC-MS) PullPoints->Analysis Data Evaluate Data (Degradation Rate, Product Identification) Analysis->Data Conclusion Determine Optimal Storage Conditions & Shelf-life Data->Conclusion Degradation_Pathways cluster_degradation Degradation Products Compound 1,1-Difluoro-2-(4-fluorophenyl) propan-2-amine Oxidation Oxidized Products Compound->Oxidation O2, Light, Metal Ions Hydrolysis Hydrolysis Products Compound->Hydrolysis H2O, pH extremes Adducts Adducts Compound->Adducts Carbonyls (e.g., Formaldehyde)

Caption: Potential degradation pathways.

V. Conclusion

Enhancing the stability of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine in solution requires a multi-faceted approach. By carefully controlling the pH, selecting appropriate solvents, managing storage conditions, and considering the use of stabilizing excipients, researchers can significantly improve the integrity and shelf-life of their preparations. A thorough understanding of the molecule's inherent properties and potential degradation pathways, coupled with systematic stability testing, is paramount for successful drug development and reliable scientific research.

VI. References

  • Fujita, T., et al. (2010). Stabilization by Meglumine of an Amine Compound Degraded by Formaldehyde in Tablets. International Journal of Pharmaceutics. Available at:

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at:

  • Eide, I. S., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at:

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at:

  • Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at:

  • Pelmus, M. (2015). What are stabilizers for amides, imides and amines for their long time storage?. ResearchGate. Available at:

  • De Vleeschouwer, F. (2015). What is the influence of the pH on imine formation in a water solution?. ResearchGate. Available at:

  • Sep-Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at:

  • Ciach, T. (2015). What is the influence of the pH on imine formation in a water solution?. ResearchGate. Available at:

  • Dr.Bob. (2020). Stability of amines. Sciencemadness Discussion Board. Available at:

  • Leite, F. S., et al. (2024). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. RUA. Available at:

  • D'Hondt, M., et al. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Catalysis Science & Technology. Available at:

  • American Chemical Society Green Chemistry Institute. (n.d.). Specific Solvent Issues with Fluorination. ACS. Available at:

  • LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. Available at:

  • Unknown. (n.d.). fluorinated solvents. Unknown Source. Available at:

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at:

Sources

Reference Data & Comparative Studies

Validation

In Vivo Validation of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine: A Comparative Guide to a Novel Psychoactive Agent

This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of the novel compound, 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine. Due to the absence of published data on this spe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of the novel compound, 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine. Due to the absence of published data on this specific molecule, this document establishes a predictive and comparative analysis based on well-documented, structurally similar fluorinated amphetamine analogs. The insights and protocols herein are designed to guide researchers in designing robust in vivo studies to elucidate the pharmacological profile of this new chemical entity.

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and target-binding affinity.[1][2] The strategic placement of fluorine can therefore be a powerful tool in drug design.[3][4] This guide will compare the predicted properties of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine with known psychoactive stimulants such as amphetamine and its fluorinated analogs, providing a rationale for its preclinical development.

Comparative Analysis of Fluorinated Amphetamine Analogs

The pharmacological effects of amphetamine analogs are significantly influenced by the position of fluorine substitution on the phenyl ring.[5] Studies on various fluoroamphetamine (FA) and fluoromethamphetamine (FMA) isomers reveal a spectrum of activity, from potent stimulants to compounds with mixed stimulant and entactogenic effects.[5][6]

Table 1: Comparative Pharmacological Effects of Fluorinated Amphetamine Analogs

CompoundPrimary Mechanism of ActionReported In Vivo EffectsPotential Therapeutic ApplicationReference
1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine (Predicted) Predicted potent dopamine and norepinephrine reuptake inhibitor/releaser. The gem-difluoro group may enhance metabolic stability.Predicted to have strong psychostimulant effects.ADHD, NarcolepsyN/A
4-Fluoroamphetamine (4-FA) Serotonin-dopamine releasing agent.Produces stimulant and entactogenic effects, described as intermediate between amphetamine and MDMA.[6]Potential for abuse, limited therapeutic use.[5][5][6]
2-Fluoroamphetamine (2-FA) Dopamine and norepinephrine releasing agent.Potent stimulant with effects similar to methamphetamine.[5]Potential for abuse.[5]
3-Fluoroamphetamine (3-FA) Dopamine and norepinephrine releasing agent.Efficacious stimulant, similar to methamphetamine.[5]Potential for abuse.[5]
Amphetamine Dopamine and norepinephrine releasing agent.Well-characterized psychostimulant.ADHD, Narcolepsy[7]

In Vivo Experimental Workflow for Pharmacological Characterization

The following workflow outlines a series of in vivo experiments to comprehensively characterize the pharmacological profile of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine.

signaling_pathway cluster_neuron Presynaptic Dopaminergic Neuron Compound 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine DAT Dopamine Transporter (DAT) Compound->DAT Binds and reverses transport VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Compound->VMAT2 Disrupts vesicular storage Synaptic_Dopamine Synaptic Dopamine DAT->Synaptic_Dopamine Increases extracellular dopamine Dopamine_Vesicle Dopamine Vesicles VMAT2->Dopamine_Vesicle Inhibits dopamine uptake Dopamine_Vesicle->Synaptic_Dopamine Increases cytosolic dopamine, leading to non-vesicular release

Sources

Safety & Regulatory Compliance

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